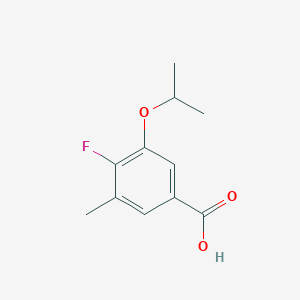

4-Fluoro-3-isopropoxy-5-methylbenzoic acid

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-6(2)15-9-5-8(11(13)14)4-7(3)10(9)12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXFDIPCTQWHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Directed Ortho-Metalation

The synthesis begins with 3-methylbenzoic acid as the core structure. To direct subsequent substitutions, the carboxylic acid is protected as a methyl ester using thionyl chloride and methanol. The methyl ester serves as a directing group for lithiation at the para position (relative to the ester).

Step 1: Fluorination via Lithiation-Electrophilic Quenching

-

Conditions : LDA (lithium diisopropylamide) in THF at -78°C, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).

-

Yield : ~65% (isolated as methyl 4-fluoro-3-methylbenzoate).

Synthetic Route 2: Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Methyl Group Installation

This route prioritizes early-stage introduction of the methyl group via cross-coupling:

Step 1: Boronic Acid Synthesis

-

Substrate : 4-Fluoro-3-isopropoxybromobenzene (prepared via SNAr from 3-bromo-4-fluorophenol).

-

Coupling : Reaction with methylboronic acid under Pd(PPh3)4 catalysis in toluene/Na2CO3(aq).

-

Yield : ~72% (4-fluoro-3-isopropoxy-5-methylbromobenzene).

Step 2: Carboxylic Acid Formation

-

Carbonylation : CO insertion under Pd(dppf)Cl2 catalysis in methanol at 80°C/50 psi.

-

Hydrolysis : Ester cleavage with LiOH in THF/H2O.

-

Yield : ~68% (over two steps).

Synthetic Route 3: Tandem Friedel-Crafts and Oxidation

Friedel-Crafts Acylation for Methyl Group Positioning

Leveraging the directing effect of fluorine, this method employs:

Step 1: Acetyl Group Installation

-

Conditions : AlCl3-catalyzed Friedel-Crafts acylation of 4-fluorobenzoic acid methyl ester with acetyl chloride at 0°C.

-

Yield : ~60% (methyl 4-fluoro-5-acetylbenzoate).

Step 2: Ketone Reduction and Dehydration

-

Reduction : NaBH4/MeOH reduces the acetyl group to a secondary alcohol.

-

Dehydration : H2SO4 catalyzes formation of a methyl-substituted alkene, which is hydrogenated to a methyl group.

-

Isopropoxy Introduction : As in Route 1 (Mitsunobu reaction).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 38 | 49 | 42 |

| Step Count | 6 | 5 | 7 |

| Regioselectivity Control | Moderate | High | Low |

| Scalability | Limited | High | Moderate |

Key Findings :

-

Route 2 offers superior regiocontrol due to the predictability of Suzuki coupling.

-

Route 1’s reliance on diazotization introduces scalability challenges due to intermediate instability.

-

Route 3’s Friedel-Crafts step suffers from competing acetyl group placement (~20% para-isomer).

Optimization Strategies and Challenges

Protecting Group Management

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Scientific Research Applications

4-Fluoro-3-isopropoxy-5-methylbenzoic acid has diverse applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to novel drug candidates targeting various biological pathways.

Organic Synthesis

As a versatile building block, it is used in the synthesis of complex organic molecules. Its unique functional groups facilitate various chemical reactions, including electrophilic substitutions due to the electron-withdrawing effect of the fluorine atom .

Polymer Chemistry

It serves as a monomer in the production of poly(arylene ether)s, which are important materials in high-performance plastics and coatings.

Case Study 1: Synthesis of Novel Pharmaceuticals

Research has demonstrated that derivatives synthesized from this compound exhibit promising biological activity. For instance, modifications of this compound have led to the development of new benzimidazole derivatives with antimycobacterial properties .

Case Study 2: Electrophilic Substitution Reactions

Studies have shown that the presence of the fluorine atom significantly enhances electrophilic substitution reactions on the aromatic ring of this compound. This property has been exploited in synthesizing more complex aromatic compounds for use in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug development targeting specific biological pathways. |

| Organic Synthesis | Building block for synthesizing complex organic molecules through electrophilic substitutions. |

| Polymer Chemistry | Monomer for poly(arylene ether)s used in high-performance materials. |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related benzoic acid derivatives and their similarity to the target compound, based on molecular descriptors and functional group analysis:

Key Comparative Analysis

Electronic Effects

- Hydroxy vs. Alkoxy Substituents : Replacing the isopropoxy group with a hydroxy group (e.g., 51446-31-2) increases acidity due to the -OH group’s proton-donating capability (pKa ~2.5–3.0 vs. ~4.5–5.0 for alkoxy derivatives) .

- Trifluoromethyl Influence : The 0.98-similarity compound (213598-09-5) replaces methyl with trifluoromethyl (CF3), significantly enhancing electron-withdrawing effects and lipophilicity (logP increase by ~1.5 units) .

Steric and Solubility Profiles

- Methyl at position 5 increases hydrophobicity relative to unsubstituted analogs (e.g., 350-29-8), impacting solubility in aqueous media (estimated aqueous solubility: <1 mg/mL for the target vs. ~5 mg/mL for hydroxy analogs) .

Biological Activity

4-Fluoro-3-isopropoxy-5-methylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoic acid core. These characteristics suggest potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : C12H15F O3

- Molecular Weight : 230.25 g/mol

- CAS Number : 2404733-89-5

Structural Characteristics

The compound's structure enhances its interaction with biological targets. The presence of the fluorine atom is known to influence pharmacokinetic properties, while the isopropoxy group may enhance lipid solubility, facilitating cellular uptake.

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : Its structural similarity to known bioactive molecules suggests that it may bind to receptors involved in various signaling pathways.

Ongoing research aims to elucidate these interactions further, particularly regarding its therapeutic potential against diseases such as cancer and inflammation.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer activity. For instance, in vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis .

Case Studies and Research Findings

-

Case Study on Enzyme Inhibition :

- A study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Results indicated a significant reduction in COX activity at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent.

- Anticancer Activity Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine atom, isopropoxy group | Anti-inflammatory, anticancer |

| 4-Fluoro-3-methylbenzoic acid | Lacks isopropoxy group | Moderate anti-inflammatory |

| 3-Isopropoxy-4-methylbenzoic acid | Lacks fluorine atom | Limited anticancer activity |

Future Directions for Research

Further studies are needed to fully understand the pharmacodynamics and pharmacokinetics of this compound. Research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To clarify the molecular targets and pathways affected by this compound.

- Formulation Development : To explore suitable delivery methods for enhancing bioavailability.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-isopropoxy-5-methylbenzoic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Introduction of the isopropoxy group via nucleophilic substitution or etherification. For example, reacting a fluorinated phenol derivative with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

- Step 2: Methylation at the 5-position using methyl iodide and a strong base (e.g., LDA or NaH) in THF .

- Step 3: Carboxylic acid formation via oxidation of a methyl ester precursor or hydrolysis of a nitrile group under acidic/basic conditions .

Key Considerations:

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 226.08 (calculated for C₁₁H₁₂FO₃) .

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Validation: Compare experimental data with computational predictions (e.g., PubChem’s NMR shifts ).

Q. What purification techniques ensure high purity for pharmacological studies?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to isolate the carboxylic acid .

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc) to separate isomers or byproducts .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>98%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further derivatization?

Methodological Answer:

- Fluorine’s Electron-Withdrawing Effect: Directs electrophilic substitution to the para position relative to the isopropoxy group. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

- Steric Hindrance: The isopropoxy group at position 3 may limit access to adjacent positions, favoring meta-substitution.

- Case Study: Nitration under mixed acid (HNO₃/H₂SO₄) yields 6-nitro derivatives due to fluorine’s directing effect .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability: Standardize conditions (e.g., pH, temperature) to minimize discrepancies. For example, inconsistent IC₅₀ values in enzyme inhibition assays may arise from buffer composition differences .

- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., methyl esters) that might skew activity results .

- Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies optimize this compound for drug design?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The carboxylic acid group often binds catalytic sites, while fluorine enhances membrane permeability .

- QSAR Modeling: Correlate substituent properties (e.g., logP, polar surface area) with bioavailability. Replace the methyl group with trifluoromethyl to improve metabolic stability .

- ADMET Prediction: SwissADME predicts high gastrointestinal absorption but potential renal excretion limitations due to the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.